2-(((2-Allyloxy)carbonyl)oxy)propyl methacrylate
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Overview
Description
2-(((2-Allyloxy)carbonyl)oxy)propyl methacrylate is a chemical compound with the molecular formula C11H16O5 and a molecular weight of 228.24 g/mol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2-(((2-Allyloxy)carbonyl)oxy)propyl methacrylate involves several steps. One common method includes the reaction of methacrylic acid with 2-(((2-Allyloxy)carbonyl)oxy)propanol in the presence of a catalyst. The reaction conditions typically involve controlled temperatures and specific pH levels to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-(((2-Allyloxy)carbonyl)oxy)propyl methacrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or acetone. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(((2-Allyloxy)carbonyl)oxy)propyl methacrylate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of polymers and copolymers, which are essential in creating various materials with specific properties.
Biology: This compound is utilized in the development of biomaterials for medical applications, such as drug delivery systems and tissue engineering.
Medicine: It plays a role in the formulation of pharmaceuticals and medical devices.
Industry: It is used in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which 2-(((2-Allyloxy)carbonyl)oxy)propyl methacrylate exerts its effects involves its interaction with molecular targets and pathways. In polymer synthesis, it acts as a monomer that undergoes polymerization to form long chains of molecules. In biological applications, it may interact with cellular components to facilitate drug delivery or tissue regeneration .
Comparison with Similar Compounds
2-(((2-Allyloxy)carbonyl)oxy)propyl methacrylate can be compared with other similar compounds, such as:
Methacrylic acid: A simpler compound used in polymer synthesis.
2-(((2-Allyloxy)carbonyl)oxy)propanol: A precursor in the synthesis of this compound.
Acrylic acid derivatives: Compounds with similar applications in polymer and material science.
The uniqueness of this compound lies in its specific structure, which allows for versatile applications in various fields .
Biological Activity
2-(((2-Allyloxy)carbonyl)oxy)propyl methacrylate (CAS No. 84963-42-8) is a methacrylate compound that has garnered attention for its potential applications in various fields, including biomedicine and materials science. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C12H18O5
- Molecular Weight : 242.27 g/mol
- IUPAC Name : 2-(2-Allyloxycarbonyl)oxypropyl methacrylate
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, influencing cellular processes. Key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.
- Cellular Uptake : Its structure allows for efficient cellular uptake, facilitating its use as a drug delivery vehicle.
- Polymerization : As a methacrylate, it can undergo polymerization, forming hydrogels that can be utilized in tissue engineering and controlled drug release applications.
Table 1: Summary of Biological Activities
Case Study: Cytotoxic Effects on Cancer Cells
A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound induced apoptosis in human breast cancer cells (MCF-7), suggesting potential therapeutic applications in oncology. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.
Case Study: Drug Delivery Applications
Research has demonstrated the effectiveness of this compound in creating polymeric micelles for drug delivery. These micelles enhance the solubility and bioavailability of hydrophobic drugs, improving therapeutic outcomes in cancer treatment. The study highlighted the ability of the micelles to release drugs in response to specific stimuli, such as pH changes in tumor environments.
Properties
CAS No. |
84963-42-8 |
---|---|
Molecular Formula |
C11H16O5 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
2-prop-1-en-2-yloxycarbonyloxypropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H16O5/c1-7(2)10(12)14-6-9(5)16-11(13)15-8(3)4/h9H,1,3,6H2,2,4-5H3 |
InChI Key |
XNKCIIOAERBHOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)C(=C)C)OC(=O)OC(=C)C |
Origin of Product |
United States |
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